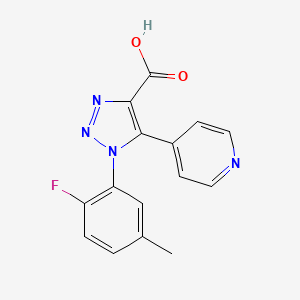

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound is a 1,2,3-triazole derivative featuring a 2-fluoro-5-methylphenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxylic acid moiety at position 3. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in structurally related triazoles . The carboxylic acid group enables salt formation or derivatization into prodrugs, making it pharmacologically versatile.

Properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-2-3-11(16)12(8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHAJBUWMRJWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide derivative of 2-fluoro-5-methylphenyl with an alkyne derivative of pyridin-4-yl, resulting in the formation of the triazole ring.

The reaction conditions for the CuAAC reaction generally include:

- Copper (I) catalyst (e.g., CuSO4)

- Reducing agent (e.g., sodium ascorbate)

- Solvent (e.g., water or a mixture of water and organic solvents)

- Mild temperature (e.g., room temperature to 60°C)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and pyridine moiety can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity. The fluorinated phenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Structural and Electronic Differences

- Fluorine vs.

- Pyridine Positional Isomerism : Pyridin-4-yl (target) allows axial hydrogen bonding, whereas pyridin-2-yl () or pyridin-3-yl () may alter binding modes in biological systems.

- Substituent Positioning : The 2-fluoro-5-methylphenyl group in the target compound minimizes steric clash compared to analogs with substituents at phenyl C4 (e.g., ).

Physicochemical Properties

- Solubility : The pyridin-4-yl group and carboxylic acid in the target compound enhance aqueous solubility compared to CF₃-containing analogs ().

- Thermal Stability : Crystallographic studies using SHELX () reveal that fluorine’s small size and strong C-F bond contribute to stable crystal packing, a feature shared with chloro- and methyl-substituted analogs.

Biological Activity

The compound 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1341019-73-5) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C15H11FN4O2

- Molecular Weight : 298.27 g/mol

- CAS Number : 1341019-73-5

The structure features a triazole ring, which is known for its biological activity, particularly in targeting various cellular processes.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Antiproliferative Testing :

- A study evaluated several 1,2,3-triazole derivatives against multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound exhibited notable activity with IC50 values indicating effective growth inhibition at low concentrations .

- Table 1 summarizes the growth inhibition percentages observed in selected cell lines treated with triazole derivatives:

| Compound | Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| 1 | MCF-7 | 1.1 | 85 |

| 2 | HepG2 | 2.6 | 78 |

| 3 | A549 | 1.4 | 90 |

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:

- Microbial Testing :

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Modifications in the aryl and pyridine rings can enhance potency and selectivity towards specific targets:

- Fluorine Substitution : The presence of a fluorine atom at the ortho position of the phenyl group has been correlated with increased lipophilicity and better interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Study on Lung Cancer :

-

Combination Therapies :

- Research indicates that combining triazole derivatives with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.